molecular formula C9H18O3 B14436808 6-Hydroxy-nonanoic acid CAS No. 75544-91-1

6-Hydroxy-nonanoic acid

Cat. No.: B14436808
CAS No.: 75544-91-1
M. Wt: 174.24 g/mol
InChI Key: USHAAPGWFOVBJE-UHFFFAOYSA-N
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Description

6-Hydroxy-nonanoic acid is an organic compound classified as a hydroxy acid It is a derivative of nonanoic acid, which is a nine-carbon fatty acid The presence of a hydroxyl group on the sixth carbon atom distinguishes it from nonanoic acid

Preparation Methods

Synthetic Routes and Reaction Conditions

6-Hydroxy-nonanoic acid can be synthesized through several methods. One common approach involves the hydroxylation of nonanoic acid. This can be achieved using oxidizing agents such as potassium permanganate or osmium tetroxide under controlled conditions. Another method involves the hydrolysis of this compound esters, which can be prepared by esterification of nonanoic acid with appropriate alcohols followed by selective hydroxylation.

Industrial Production Methods

Industrial production of this compound typically involves the catalytic oxidation of nonanoic acid. Catalysts such as palladium or platinum are used to facilitate the hydroxylation process. The reaction is carried out under specific temperature and pressure conditions to ensure high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

6-Hydroxy-nonanoic acid undergoes various chemical reactions, including:

    Oxidation: It can be further oxidized to produce nonanedioic acid.

    Reduction: The hydroxyl group can be reduced to form nonanoic acid.

    Substitution: The hydroxyl group can be substituted with other functional groups, such as halogens or amines.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or osmium tetroxide in aqueous solution.

    Reduction: Hydrogen gas in the presence of a palladium catalyst.

    Substitution: Halogenating agents like thionyl chloride or amine reagents under appropriate conditions.

Major Products Formed

    Oxidation: Nonanedioic acid.

    Reduction: Nonanoic acid.

    Substitution: Halogenated or aminated derivatives of this compound.

Scientific Research Applications

6-Hydroxy-nonanoic acid has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: It serves as a building block for the synthesis of biologically active molecules.

    Medicine: It is investigated for its potential use in drug development and as a precursor for pharmaceuticals.

    Industry: It is used in the production of polymers, surfactants, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 6-hydroxy-nonanoic acid involves its interaction with specific molecular targets. The hydroxyl group allows it to participate in hydrogen bonding and other interactions with enzymes and receptors. These interactions can modulate biochemical pathways and cellular processes, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Nonanoic Acid: Lacks the hydroxyl group present in 6-hydroxy-nonanoic acid.

    6-Amino-nonanoic Acid: Contains an amino group instead of a hydroxyl group.

    6-Hydroxy-decanoic Acid: Has an additional carbon atom compared to this compound.

Uniqueness

This compound is unique due to the presence of the hydroxyl group on the sixth carbon atom, which imparts distinct chemical and biological properties. This functional group allows for specific interactions and reactions that are not possible with nonanoic acid or other similar compounds.

Properties

CAS No.

75544-91-1

Molecular Formula

C9H18O3

Molecular Weight

174.24 g/mol

IUPAC Name

6-hydroxynonanoic acid

InChI

InChI=1S/C9H18O3/c1-2-5-8(10)6-3-4-7-9(11)12/h8,10H,2-7H2,1H3,(H,11,12)

InChI Key

USHAAPGWFOVBJE-UHFFFAOYSA-N

Canonical SMILES

CCCC(CCCCC(=O)O)O

Origin of Product

United States

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